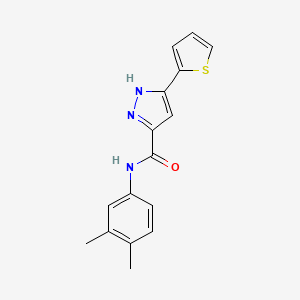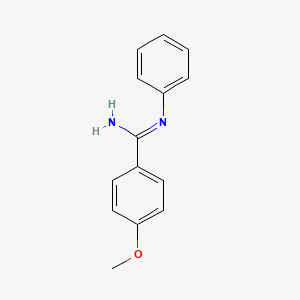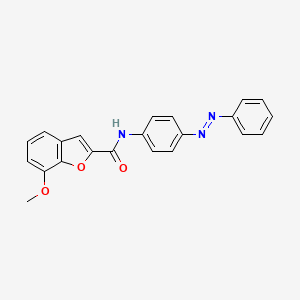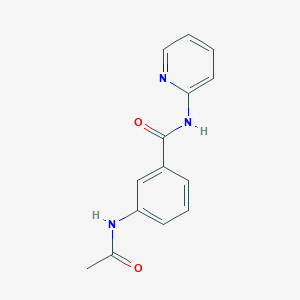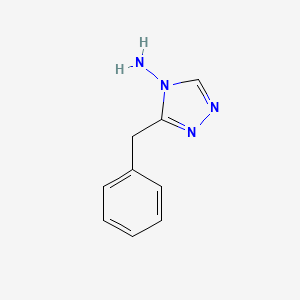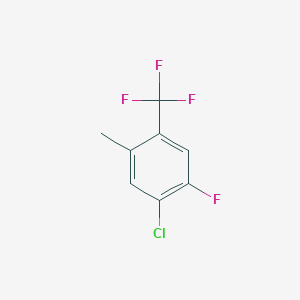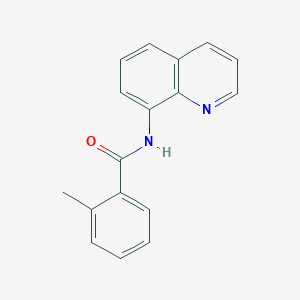![molecular formula C19H14N2O3 B14139209 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile CAS No. 89224-74-8](/img/structure/B14139209.png)
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This reaction is known for its efficiency and high yield.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to scale up the synthesis of similar indole derivatives .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which may explain its diverse biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4H-Furo[3,2-b]indole-2-carboxamide: Another indole derivative with comparable properties.
Uniqueness
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
89224-74-8 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3,7-dimethoxy-4-phenylfuro[3,2-b]indole-2-carbonitrile |
InChI |
InChI=1S/C19H14N2O3/c1-22-13-8-9-15-14(10-13)18-17(19(23-2)16(11-20)24-18)21(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
JMVAHJOWMMKDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
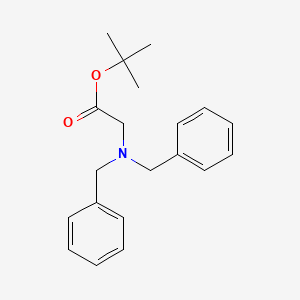
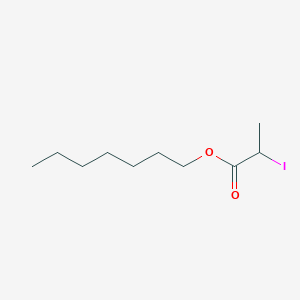
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)


